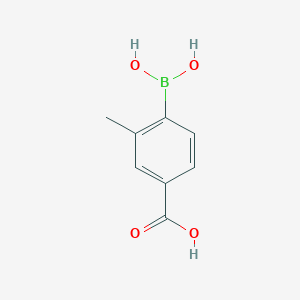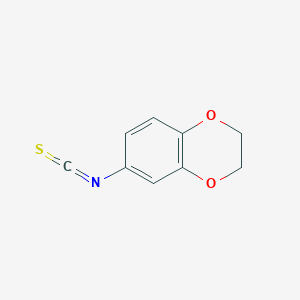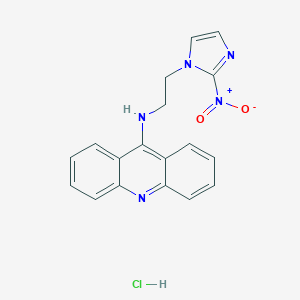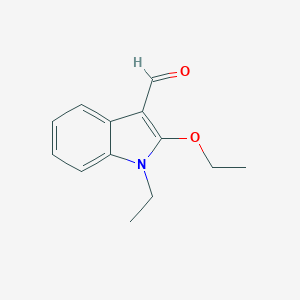
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is a yellow solid with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets such as enzymes or receptors. The compound has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been reported to modulate the levels of certain biomolecules such as prostaglandins, cytokines, and reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments. Additionally, the compound may exhibit different biological activity depending on the cell type or organism being studied.
Future Directions
There are several future directions that can be explored in the study of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a fluorescent probe for the detection of other metal ions. Another direction is to study the compound's mechanism of action in more detail to identify specific molecular targets. Additionally, the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation can be further explored.
Synthesis Methods
The synthesis of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde involves the reaction of 2-ethoxy-1-ethyl-1H-indole with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc.
properties
CAS RN |
141210-88-0 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-ethoxy-1-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-3-14-12-8-6-5-7-10(12)11(9-15)13(14)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
PYGWPQQFANJMRH-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
synonyms |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



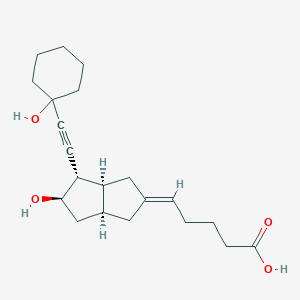
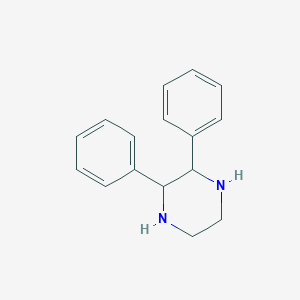
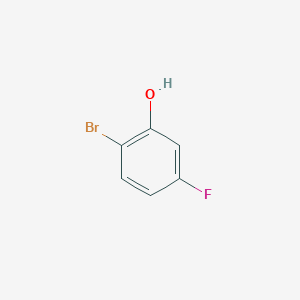
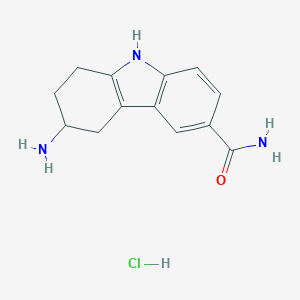

![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


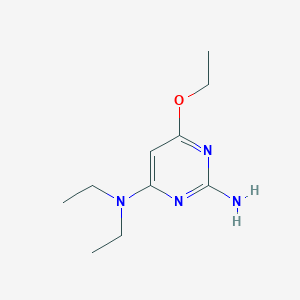
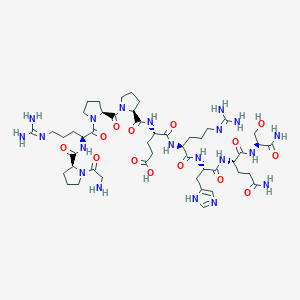
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
